4-(3-methylphenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide
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Overview
Description
4-(3-methylphenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide is a synthetic organic compound that features a triazole ring and a phenoxy group
Preparation Methods
The synthesis of 4-(3-methylphenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide typically involves the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Attachment of the phenoxy group: This step involves the reaction of a phenol derivative with a suitable halide or ester to form the phenoxy linkage.
Coupling of the triazole and phenoxy intermediates: The final step involves coupling the triazole and phenoxy intermediates under suitable conditions to form the desired compound.
Chemical Reactions Analysis
4-(3-methylphenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide can undergo various chemical reactions, including:
Scientific Research Applications
4-(3-methylphenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-methylphenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The phenoxy group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
4-(3-methylphenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide can be compared with other similar compounds, such as:
2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid: This compound also features a triazole ring but differs in its overall structure and functional groups.
3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16N4O2 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
4-(3-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)butanamide |
InChI |
InChI=1S/C13H16N4O2/c1-10-4-2-5-11(8-10)19-7-3-6-12(18)16-13-14-9-15-17-13/h2,4-5,8-9H,3,6-7H2,1H3,(H2,14,15,16,17,18) |
InChI Key |
XONFIBJGLBVLAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=NC=NN2 |
Origin of Product |
United States |
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